molecular formula C19H20N2O4S B5282418 4-OXO-4-{[3-(2-TOLUIDINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}BUTANOIC ACID

4-OXO-4-{[3-(2-TOLUIDINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}BUTANOIC ACID

Cat. No.: B5282418
M. Wt: 372.4 g/mol
InChI Key: FMVJPUKOASWOLS-UHFFFAOYSA-N
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Description

4-OXO-4-{[3-(2-TOLUIDINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}BUTANOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopenta[b]thiophene moiety, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-OXO-4-{[3-(2-TOLUIDINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}BUTANOIC ACID involves several steps. One common method includes the intramolecular cyclization of substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids in the presence of acetic or propionic anhydride . This reaction typically requires slow heating to 140°C with stirring for 20–60 minutes . The resulting compounds are often colored crystalline substances, soluble in chloroform and DMSO, but insoluble in water and alkanes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-OXO-4-{[3-(2-TOLUIDINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}BUTANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, propionic anhydride, and various amines . Reaction conditions typically involve heating and stirring, with specific temperatures and times depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, intramolecular cyclization can yield substituted 3-thienylimino-3H-furan-2-ones .

Mechanism of Action

The mechanism of action of 4-OXO-4-{[3-(2-TOLUIDINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}BUTANOIC ACID involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in nucleophilic and electrophilic reactions, which can modify biological molecules and pathways . Specific molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-OXO-4-{[3-(2-TOLUIDINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}BUTANOIC ACID is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for a wide range of modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-[[3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-11-5-2-3-7-13(11)20-18(25)17-12-6-4-8-14(12)26-19(17)21-15(22)9-10-16(23)24/h2-3,5,7H,4,6,8-10H2,1H3,(H,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVJPUKOASWOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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